2-Fluorophenyl chloroformate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

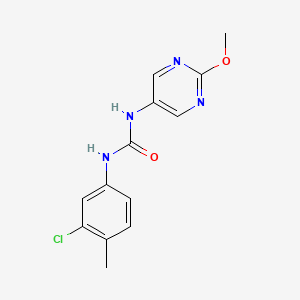

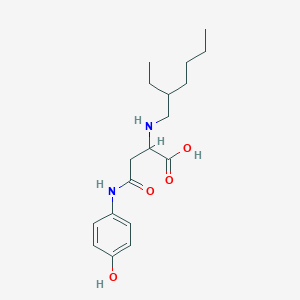

2-Fluorophenyl chloroformate is an alkyl fluorinated building block .

Synthesis Analysis

The synthesis of 2-Fluorophenyl chloroformate involves the general Fmoc-based peptide synthesis method, followed by a lysine-selective modification with 4-fluorophenyl chloroformate .Molecular Structure Analysis

The molecular structure of 2-Fluorophenyl chloroformate is represented by the formula ROC(O)Cl, where R represents the 2-Fluorophenyl group . The molecular weight is approximately 174.56 .Chemical Reactions Analysis

Chloroformates, including 2-Fluorophenyl chloroformate, are known to react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides . In the context of antibody conjugation, a proximity-activated crosslinker is introduced into a chemically synthesized affinity peptide modified with a bioorthogonal handle .Physical And Chemical Properties Analysis

Chloroformates are clear, colorless liquids with relatively low freezing points and relatively high boiling points (>100°C) . They are reactive compounds possessing both acid chloride and alkyl substituents . Chloroformates are soluble in organic solvents, and hydrolyze in water .Mechanism of Action

Target of Action

2-Fluorophenyl chloroformate is a chemical compound that primarily targets organic molecules with active hydrogen atoms, such as alcohols and amines . The primary role of these targets is to react with the chloroformate group, leading to the formation of esters or amides .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic acyl substitution . In this reaction, the nucleophile (an alcohol or amine) attacks the carbonyl carbon of the chloroformate group, leading to the formation of a tetrahedral intermediate . This intermediate then collapses, releasing chloride ion and forming the corresponding ester or amide .

Biochemical Pathways

The biochemical pathways affected by 2-Fluorophenyl chloroformate are primarily those involving the synthesis of esters and amides . These compounds play crucial roles in a wide range of biological processes, including protein synthesis, signal transduction, and energy production .

Pharmacokinetics

Its bioavailability would depend on factors such as the route of administration and the presence of suitable targets in the body .

Result of Action

The molecular and cellular effects of 2-Fluorophenyl chloroformate’s action are largely dependent on the specific targets it interacts with. In general, the compound’s reaction with alcohols and amines can lead to significant changes in the structure and function of biomolecules, potentially affecting cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Fluorophenyl chloroformate. For instance, the compound’s reactivity can be affected by factors such as pH, temperature, and the presence of other reactive species . Moreover, the compound’s stability may be compromised under certain conditions, potentially leading to the formation of by-products .

Safety and Hazards

properties

IUPAC Name |

(2-fluorophenyl) carbonochloridate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO2/c8-7(10)11-6-4-2-1-3-5(6)9/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZKQWVWEGLMHGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC(=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluorophenyl chloroformate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2467734.png)

![3-methyl-6-phenyl-N-propylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2467737.png)

![(5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-fluorophenyl)-2-(3,4,4-trifluorobut-3-enylsulfanyl)imidazol-4-one](/img/structure/B2467742.png)

![7-hydroxy-3-(4-methoxyphenyl)-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2467751.png)